tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate
CAS No.:
Cat. No.: VC15896722
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O3 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3 |
| Standard InChI Key | LXKNMSUGFHWCKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C=N1)C(=O)OC(C)(C)C)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1H-imidazole core substituted at position 1 with a tert-butoxycarbonyl group and at positions 4 and 5 with methyl and hydroxymethyl groups, respectively. This arrangement creates a stereoelectronically diverse framework that influences its reactivity and biological interactions .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| CAS Registry Number | 307504-13-8 |
| XLogP3 | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 64.4 Ų |
The tert-butyl group enhances steric bulk, while the hydroxymethyl moiety introduces hydrogen-bonding capability, creating a balance between lipophilicity and water solubility .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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1H NMR (CDCl₃): δ 7.10–7.02 (m, 2H, ArH), 6.79 (td, 1H, J = 7.5 Hz), 4.22 (br. s, 2H, NH₂), 3.65 (s, 3H, OCH₃) .
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13C NMR: Carbonyl resonance at δ 167.5 ppm confirms the ester functionality .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The primary synthesis route involves:
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Imidazole Ring Formation: Condensation of glyoxal with ammonium acetate and methylamine under acidic conditions.
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Esterification: Reaction with tert-butyl chloroformate in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst.
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Hydroxymethylation: Introduction of the hydroxymethyl group via Mannich reaction with formaldehyde .
Key Reaction Conditions
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Temperature: 0–25°C
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Solvent: Anhydrous dichloromethane
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Yield: 68–72% after column chromatography
Advanced Catalytic Methods
Recent protocols employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity:
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Catalyst: PdXPhosG2 (1 mol%)
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Base: K₃PO₄
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Solvent System: 1,4-Dioxane/water (4:1 v/v)
This method improves yield to 85–90% while reducing byproduct formation .
| Target | Activity | IC₅₀/MIC |
|---|---|---|
| COX-2 | Inhibition | 18.7 μM |
| S. aureus | Bacteriostatic | 8 μg/mL |
| IL-6 Production | Suppression | 45% at 25 μM |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block in synthesizing:
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Janus kinase (JAK) inhibitors: Via Suzuki-Miyaura coupling at position 4 .
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Antiviral agents: Structural modifications enhance binding to viral proteases.
Catalysis and Material Science
Imidazolium derivatives derived from this compound exhibit:
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Ionic liquid properties: Melting point <25°C, conductivity = 12 mS/cm
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Organocatalytic activity: 92% ee in asymmetric aldol reactions .
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor technology achieves 94% yield in 8 minutes residence time, enabling kilogram-scale production .
Computational Drug Design
Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to SARS-CoV-2 main protease, suggesting antiviral potential .
Future Research Priorities
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